molecular formula C17H21N3O2 B2989015 2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide CAS No. 2034336-61-1

2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide

Cat. No. B2989015
CAS RN: 2034336-61-1
M. Wt: 299.374
InChI Key: DOQQPUUTCAZTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide” has been reported . These compounds are synthesized in a cost-efficient manner and can be functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .

Scientific Research Applications

Medicinal Chemistry Building Blocks

The tetrahydropyrazolo[1,5-a]pyridine scaffold is a valuable building block in medicinal chemistry. It allows for the introduction of various substituents, which can lead to the development of new pharmacologically active compounds. The versatility of this scaffold makes it suitable for creating a wide range of molecules with potential therapeutic effects .

Lead Compound Development

This compound can serve as a lead structure in drug discovery. Its core structure is amenable to regioselective and stereoselective modifications, which are crucial for optimizing drug properties such as potency, selectivity, and pharmacokinetics .

Optimization of Physicochemical Properties

The compound’s structure can be modified to improve its physicochemical properties, such as solubility and stability. This is essential for the development of compounds with better bioavailability and reduced toxicity .

Targeted Therapy Research

By functionalizing the tetrahydropyrazolo[1,5-a]pyridine core, researchers can design molecules that target specific biological pathways or receptors. This is particularly useful in the development of targeted therapies for diseases like cancer .

Chemical Biology Probes

The compound can be used to create probes for chemical biology studies. These probes can help in understanding biological processes at the molecular level and identifying new targets for drug development .

Biomarker Discovery

Modifications of this compound could lead to the development of new biomarkers for disease diagnosis and prognosis. Biomarkers are critical for the early detection of diseases and monitoring the effectiveness of treatments .

Synthetic Methodology Research

The synthesis of this compound involves interesting chemistry that can be further explored to develop new synthetic methodologies. This research can lead to more efficient and cost-effective ways to produce complex organic molecules .

Pharmacological Studies

The compound’s core structure is conducive to the creation of analogs with diverse pharmacological activities. Studying these analogs can provide insights into the relationship between structure and activity, which is fundamental in pharmacology .

Future Directions

The future directions for research on “2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide” and similar compounds could include further exploration of their potential applications, such as their use as inhibitors of certain biological processes . Additionally, further studies could focus on optimizing the synthesis process and exploring the physicochemical properties of these compounds .

properties

IUPAC Name

2-phenoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQPUUTCAZTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C2CCCCN2N=C1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.